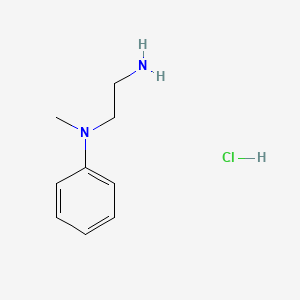
N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of anodic oxidation techniques. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives is achieved by the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture with sulfinic acids as nucleophiles . This method avoids the use of toxic reagents and provides high yields of the desired products. Although the synthesis of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride is not explicitly described, similar electrochemical methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride would consist of an ethane-1,2-diamine backbone with a methyl group and a phenyl group attached to the first nitrogen atom. The related compound, N1-tritylethane-1,1,2,2-d4-1,2-diamine, is a mono-protected ethylenediamine where the protection is provided by a trityl group . The deuterated version of this compound is synthesized from ethylene oxide-d4, indicating that isotopic labeling and protection groups are strategies used in the synthesis of such molecules.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specifically for N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride. However, the electrochemical synthesis paper suggests that the related compound, 1-N-phenyl-o-benzoquinone diamine, can act as a Michael acceptor. This implies that N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride might also participate in nucleophilic addition reactions due to the presence of an amine group, which is a common functional group in Michael acceptors.
Physical and Chemical Properties Analysis
Safety and Hazards
Propriétés
IUPAC Name |
N'-methyl-N'-phenylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-11(8-7-10)9-5-3-2-4-6-9;/h2-6H,7-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPBJPCJQDNKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36271-21-3 | |
| Record name | 1,2-Ethanediamine, N1-methyl-N1-phenyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36271-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

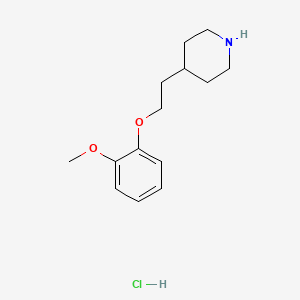

![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine](/img/structure/B3022250.png)
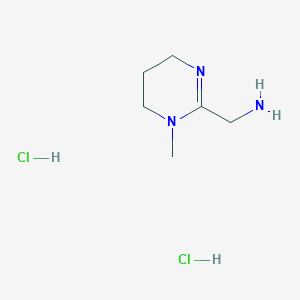
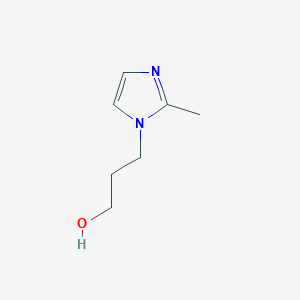
![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3022256.png)
![4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3022257.png)
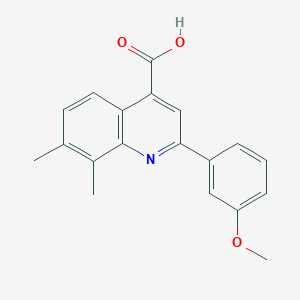

![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)
![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B3022263.png)

